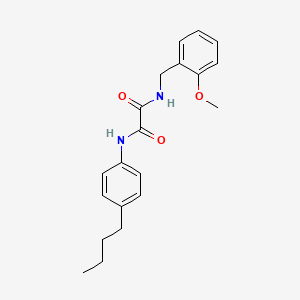![molecular formula C20H16N2O5S B4726796 4-[[4-(Phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid](/img/structure/B4726796.png)
4-[[4-(Phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid
Overview
Description
4-[[4-(Phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid is an organic compound with the molecular formula C20H15N2O5S It is known for its complex structure, which includes a phenylcarbamoyl group, a sulfonylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid typically involves multiple steps. One common method is the condensation of benzoic acids with amines in the presence of a catalyst. For example, a green and highly efficient synthesis can be achieved using diatomite earth@IL/ZrCl4 as a catalyst under ultrasound irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(Phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
4-[[4-(Phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products, including dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[[4-(Phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular targets and pathways involved can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives and sulfonylamino compounds. Examples include:
- 4-aminobenzoic acid
- 4-sulfamoylbenzoic acid
Uniqueness
What sets 4-[[4-(Phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[[4-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c23-19(21-16-4-2-1-3-5-16)14-8-12-18(13-9-14)28(26,27)22-17-10-6-15(7-11-17)20(24)25/h1-13,22H,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBAKZWHWXDPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[({2-[(2-chloro-6-fluorophenyl)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4726721.png)
![7-(4-fluorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4726730.png)

![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B4726735.png)
![1-[4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone](/img/structure/B4726743.png)
![ethyl 2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4726745.png)
![4-ethylsulfonyl-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B4726755.png)
![(Z)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B4726756.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B4726759.png)
![2-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B4726761.png)

![(5E)-1-(2,3-dimethylphenyl)-5-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4726768.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B4726798.png)
